6-Bromo-5-chloro-1-benzofuran
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Overview
Description
6-Bromo-5-chloro-1-benzofuran is a halogenated derivative of benzofuran, a heterocyclic organic compound.
Mechanism of Action
Target of Action
6-Bromo-5-chloro-1-benzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects .
Biochemical Analysis
Biochemical Properties
For instance, some benzofuran derivatives have shown inhibitory activity against Src kinase .
Cellular Effects
Benzofuran derivatives have been reported to have significant effects on various types of cells and cellular processes . For example, some benzofuran derivatives have shown anticancer activity against the human ovarian cancer cell line A2780 .
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-1-benzofuran typically involves the halogenation of benzofuran derivatives. One common method is the bromination and chlorination of 1-benzofuran using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques can optimize reaction conditions and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction Reactions: The compound can be reduced to form dihydrobenzofuran derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.
Major Products Formed
Substitution: Formation of various substituted benzofuran derivatives.
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Scientific Research Applications
6-Bromo-5-chloro-1-benzofuran has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Research: Used as a probe to study enzyme interactions and biological pathways.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorobenzofuran
- 6-Chloro-5-fluorobenzofuran
- 5,6-Dibromobenzofuran
Comparison
6-Bromo-5-chloro-1-benzofuran is unique due to the specific positioning of the bromine and chlorine atoms on the benzofuran ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other halogenated benzofuran derivatives. For example, the presence of both bromine and chlorine atoms can enhance the compound’s lipophilicity and membrane permeability, potentially leading to improved biological activity .
Properties
IUPAC Name |
6-bromo-5-chloro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHOOAWAGMEKLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427368-44-2 |
Source
|
Record name | 6-bromo-5-chloro-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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